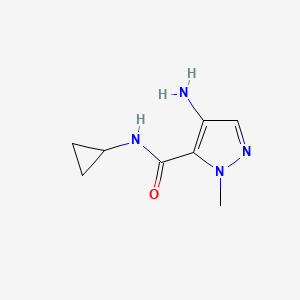

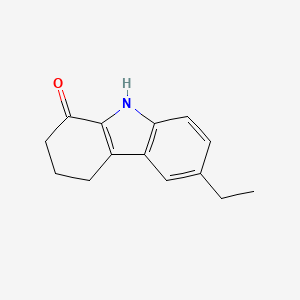

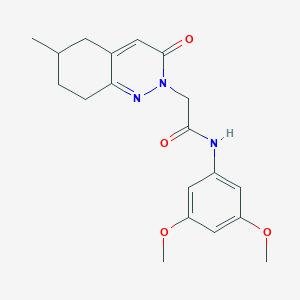

1-(4-fluorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as FPIU, is a synthetic compound that belongs to the class of indole-based ureas. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Properties of Heterocyclic Fluorophosphoranes

The synthesis of a series of heterocyclic fluorophosphoranes, including compounds similar to 1-(4-fluorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea, demonstrates the cleavage of silicon–nitrogen bonds with fluorophosphoranes. This process underlines the potential application of such compounds in phosphorus–fluorine chemistry, highlighting their significance in the development of novel chemical entities with unique properties (Dunmur & Schmutzler, 1971).

Antidepressant Potentials

Research on unsymmetrical ureas has unveiled their potential as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, which is crucial for developing new antidepressants. The design of these compounds, including variations similar to 1-(4-fluorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea, suggests their utility in enhancing serotonergic neurotransmission, thereby providing a novel approach to treat depression more efficiently (Matzen et al., 2000).

Fluorinated Bioisosters in Medicinal Chemistry

The development of α-fluoroenamides as potent rigid fluorinated bioisosters of ureas highlights the significance of introducing fluorine into bioactive molecules. The synthesis of these compounds through hydrofluorination of ynamides shows their potential application in creating more effective and selective therapeutic agents (Compain et al., 2012).

Neuropeptide Y5 Receptor Antagonists

The synthesis and study of trisubstituted phenyl urea derivatives, including compounds structurally related to 1-(4-fluorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea, have shown promising results as neuropeptide Y5 (NPY5) receptor antagonists. This research opens pathways for developing new treatments targeting obesity and related metabolic disorders, underscoring the therapeutic potential of these compounds (Fotsch et al., 2001).

Bioimaging Applications

The development of fluorescent probes based on urea derivatives for the selective detection of metal ions such as Al3+ in biological systems highlights the application of these compounds in bioimaging. This research demonstrates the utility of urea derivatives in creating sensitive and selective tools for biological and chemical imaging, facilitating the study of cellular processes at the molecular level (Wang et al., 2017).

properties

IUPAC Name |

1-[2-(4-fluorophenyl)ethyl]-3-(1-methylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O/c1-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-11-10-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBZCQOEQFNNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

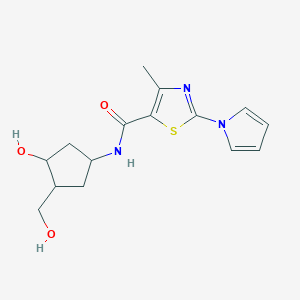

![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)

![4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2453014.png)

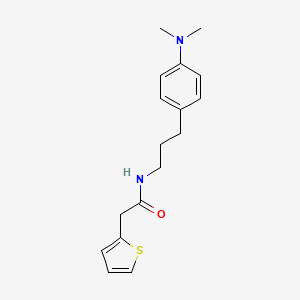

![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)

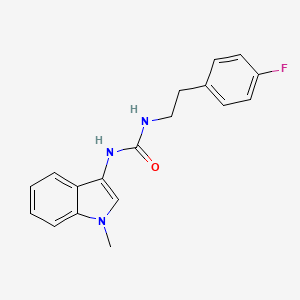

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)

![methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B2453018.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/no-structure.png)